molecular formula C13H17IN6O5 B13822153 2-Iodo-5'-ethylcarboxamidoadenosine

2-Iodo-5'-ethylcarboxamidoadenosine

Cat. No.: B13822153
M. Wt: 464.22 g/mol
InChI Key: RLCWOOMMFUKSIC-IOSLPCCCSA-N
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Description

Preparation Methods

The synthesis of 2-Iodo-5’-ethylcarboxamidoadenosine typically involves the reaction of adenosine derivatives with appropriate reagentsThe reaction conditions often require specific solvents and catalysts to ensure high yield and purity

Chemical Reactions Analysis

2-Iodo-5’-ethylcarboxamidoadenosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-5’-ethylcarboxamidoadenosine has several scientific research applications:

Comparison with Similar Compounds

2-Iodo-5’-ethylcarboxamidoadenosine is unique due to its selective action on adenosine receptors. Similar compounds include:

    5’-Ethylcarboxamidoadenosine: Lacks the iodine atom but has similar receptor binding properties.

    N6-Cyclopentyladenosine: Another adenosine receptor agonist with different structural features.

    2-Chloro-5’-ethylcarboxamidoadenosine: Similar structure with a chlorine atom instead of iodine.

These compounds share similar biological activities but differ in their receptor selectivity and potency.

Properties

Molecular Formula

C13H17IN6O5

Molecular Weight

464.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C13H17IN6O5/c1-2-16-13(23)24-3-5-7(21)8(22)11(25-5)20-4-17-6-9(15)18-12(14)19-10(6)20/h4-5,7-8,11,21-22H,2-3H2,1H3,(H,16,23)(H2,15,18,19)/t5-,7-,8-,11-/m1/s1

InChI Key

RLCWOOMMFUKSIC-IOSLPCCCSA-N

Isomeric SMILES

CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)I)N)O)O

Canonical SMILES

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)I)N)O)O

Origin of Product

United States

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